N-ethylazetidine-3-carboxamide
CAS No.:
Cat. No.: VC13483647
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | N-ethylazetidine-3-carboxamide |
| Standard InChI | InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | RAHNPTRKBMUQRM-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1CNC1 |
| Canonical SMILES | CCNC(=O)C1CNC1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Ethylazetidine-3-carboxamide consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 3-position with a carboxamide group, where the amide nitrogen is further alkylated with an ethyl group. The compound’s IUPAC name is N-ethylazetidine-3-carboxamide, and its canonical SMILES representation is CCNC(=O)C1CNC1. Key physicochemical properties include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 41.1 Ų |
| LogP (Octanol-Water) | 0.12 (estimated) |
The azetidine ring’s inherent ring strain (approximately 26 kcal/mol) influences its reactivity, enabling participation in ring-opening reactions and nucleophilic substitutions. The carboxamide group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via amidation reactions between azetidine-3-carboxylic acid derivatives and ethylamine. A common route involves:
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Activation of the Carboxylic Acid: Azetidine-3-carboxylic acid is treated with a coupling agent such as thionyl chloride () to form the acyl chloride intermediate.
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Amide Bond Formation: The acyl chloride reacts with ethylamine in anhydrous dichloromethane, yielding N-ethylazetidine-3-carboxamide.
Alternative methods include microwave-assisted synthesis, which reduces reaction times from hours to minutes, and solid-phase synthesis using alumina or silica supports to improve yield.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize scalability and safety. Key steps include:
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Reactor Design: Tubular reactors with precise temperature control (50–80°C) and pressure regulation.
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Catalysis: Immobilized lipases or metal-organic frameworks (MOFs) to enhance reaction efficiency.
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Purification: Chromatographic techniques or crystallization from ethanol/water mixtures.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions oxidizes the azetidine ring to a γ-lactam or opens the ring to form a linear carboxylic acid.
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Reduction: Lithium aluminum hydride () reduces the carboxamide to a primary amine, yielding N-ethylazetidine-3-methylamine.
Substitution Reactions
The secondary amine in the azetidine ring undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with methyl iodide produces N-ethyl-N-methylazetidine-3-carboxamide.
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | , | Azetidine-3-carboxylic acid |
| Reduction | , ether | N-Ethylazetidine-3-methylamine |
| Alkylation | Methyl iodide, | N-Ethyl-N-methylazetidine-3-carboxamide |
Applications in Medicinal Chemistry
Case Study: AntimicrobiaActivity
Structural analogs of N-ethylazetidine-3-carboxamide exhibit broad-spectrum antimicrobial activity. For instance, derivatives with fluorinated ethyl groups demonstrate minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Material Science Applications
Polymer Development
Incorporating N-ethylazetidine-3-carboxamide into polyamide backbones enhances thermal stability (glass transition temperatures up to 210°C) and mechanical strength. These polymers are explored for high-performance textiles and automotive components.
Supramolecular Chemistry
The carboxamide group facilitates self-assembly into hydrogen-bonded networks, enabling the design of porous materials for gas storage (e.g., CO adsorption capacity: 2.8 mmol/g at 25°C).
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| Azetidine-2-carboxamide | Carboxamide at position 2 | Lower STAT3 inhibition () |
| N-Methylazetidine-3-carboxamide | Methyl group on amide nitrogen | Reduced GABA uptake inhibition |
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